3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrrole ring can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds containing oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromo-4-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
- 3-(3-bromo-4-methylphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Uniqueness
3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3O/c13-8-6-7(3-4-9(8)14)11-16-12(18-17-11)10-2-1-5-15-10/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGWJCZDIFUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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